Cas no 2487-48-1 (5-Androsten-3beta,7beta-diol-17-one)

5-Androsten-3beta,7beta-diol-17-one 化学的及び物理的性質

名前と識別子

-

- 5-Androsten-3beta,7beta-diol-17-one

- 7β-Hydroxy Dehydro Epiandrosterone

- 7b-Hydroxydehydroepiandrosterone

- 7b-Hydroxy-DHEA

- 7-b-OH-DHEA

- A,7

- A-Dihydroxy-5-androsten-17-one

- A-Dihydroxy-5-androstene-17-one

- A-Hydroxy Dehydro Epiandrosterone

- A-Hydroxy-DHEA

- A-OH-DHEA

- Androst-5-en-17-one,3b,7b-dihydroxy- (7CI,8CI)

- 3a,7b-Hydroxyandrost-5-en-17-one

- 3b,7b-Dihydroxy-5-androsten-17-one

- 3b,7b-Dihydroxy-5-androstene-17-one

- Androst-5-ene-17-one-3b,7b-diol

- Androst-5-ene-3b,7b-diol-17-one

- ?-Hydroxy dhea

- 7beta-Hydroxy Dehydro Epiandrosterone

- 3b,7b-dihydroxy-Androst-5-en-17-one

- androst-5-en-17-one-3beta,7beta-diol

- A848781

- 7beta-Hydroxy-dhea

- Q27271468

- 7beta-hydroxydehydroepiandrosterone

- CHEMBL1082098

- SCHEMBL602258

- 3.ALPHA.,7.BETA.-HYDROXYANDROST-5-EN-17-ONE

- ANDROST-5-EN-17-ONE, 3.BETA.,7.BETA.-DIHYDROXY-

- CAA48748

- Androst-5-en-17-one, 3,7-dihydroxy-, (3beta,7beta)-

- 7.BETA.-HYDROXY-DHEA

- (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one

- (3.BETA.,7.BETA.)-3,7-DIHYDROXYANDROST-5-EN-17-ONE

- 3b,7b-dihydroxy-ost-5-en-17-one

- 3.BETA.,7-DIHYDROXY-5-ETIOALLOCHOLEN-17-ONE

- 7-beta-OH-DHEA

- 2487-48-1

- 7b-Hydroxy dehydroepiandrosterone

- 3beta,7-Dihydroxy-5-etioallocholen-17-one

- (3b,7b)-3,7-dihydroxy-Androst-5-en-17-one

- ANDROST-5-ENE-17-ONE-3.BETA.,7.BETA.-DIOL

- ANDROST-5-ENE-3.BETA.,7.BETA.-DIOL-17-ONE

- 7b-Hydroxydehydroepiandrosterone;3alpha,7beta-Hydroxyandrost-5-en-17-one

- Androst-5-en-17-one, 3,7-dihydroxy-, (3b,7b)-

- UNII-923RBW7OJQ

- ANDROST-5-EN-17-ONE-3.BETA.,7.BETA.-DIOL

- 7beta-Hydroxy DHEA

- Androst-5-ene-17-one-3beta,7beta-diol

- 7

- (3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

- ANDROST-5-EN-17-ONE, 3,7-DIHYDROXY-, (3.BETA.,7.BETA.)-

- OLPSAOWBSPXZEA-GCNMQWDSSA-N

- DTXSID50431284

- 7b-Hydroxy Dehydro Epiandrosterone (1.0 mg/mL in Acetonitrile)

- 923RBW7OJQ

- 7-.BETA.-OH-DHEA

- AS-31472

- (3beta,7beta)-3,7-Dihydroxyandrost-5-en-17-one

- 3alpha,7beta-Hydroxyandrost-5-en-17-one

- 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE

- 5-Androsten-3-beta, 7-beta-diol-17-one

- (3S, 7R, 8R, 9S, 10R, 13S, 14S)-3, 7-dihydroxy-10, 13-dimethyl-1, 2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-17-one

- AKOS027327553

- Androst-5-en-17-one, 3beta,7beta-dihydroxy-

- LMST02020106

- BCP14641

- Androst-5-ene-3beta,7beta-diol-17-one

- 7?-Hydroxy-DHEA

- 7b-Hydroxy Dehydro Epiandrosterone

- (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta(a)phenanthren-1-one

- 3beta,7beta-dihydroxy-5-androstene-17-one

- (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-1-one

- 7 alpha-hydroxydehydroepiandrosterone

- 7beta-OH-DHEA

- 3beta,7beta-dihydroxy-5-androsten-17-one

- DTXCID00382116

- CHEBI:183368

-

- MDL: MFCD00198721

- インチ: 1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1

- InChIKey: OLPSAOWBSPXZEA-GCNMQWDSSA-N

- ほほえんだ: C[C@@]12CC[C@@H](CC2=C[C@@H]([C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31)O)O

計算された属性

- せいみつぶんしりょう: 304.20400

- どういたいしつりょう: 304.20384475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 539

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53000

- LogP: 2.85000

5-Androsten-3beta,7beta-diol-17-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM204037-5g |

7beta-Hydroxydehydroepiandrosterone |

2487-48-1 | 97% | 5g |

$497 | 2024-07-28 | |

| Chemenu | CM204037-5g |

7beta-Hydroxydehydroepiandrosterone |

2487-48-1 | 97% | 5g |

$497 | 2021-06-15 |

5-Androsten-3beta,7beta-diol-17-one 関連文献

-

A. E. Kellie Analyst 1957 82 722

-

James R. Hanson Nat. Prod. Rep. 2005 22 104

-

James R. Hanson Nat. Prod. Rep. 2004 21 386

-

4. Synthesis of (24R)-11α-(4-carboxybutyryloxy)-24,25-dihydroxyvitamin D3: a novel haptenic derivative producing antibodies of high affinity for (24R)-24,25-dihydroxyvitamin D3Norihiro Kobayashi,Tatsuya Higashi,Kazutake Shimada J. Chem. Soc. Perkin Trans. 1 1994 269

-

Shiqiang Yu,Liuxue Li,Huiying Zhao,Shuyue Zhang,Yan Tu,Ming Liu,Yuchao Zhao,Linshu Jiang Food Funct. 2023 14 94

-

6. Syntheses of novel 25-hydroxyvitamin D3 haptens having chemical bridges at the C-11α positionNorihiro Kobayashi,Akihiko Hisada,Kazutake Shimada J. Chem. Soc. Perkin Trans. 1 1993 31

5-Androsten-3beta,7beta-diol-17-oneに関する追加情報

5-Androsten-3beta,7beta-diol-17-one (CAS No. 2487-48-1): A Comprehensive Overview

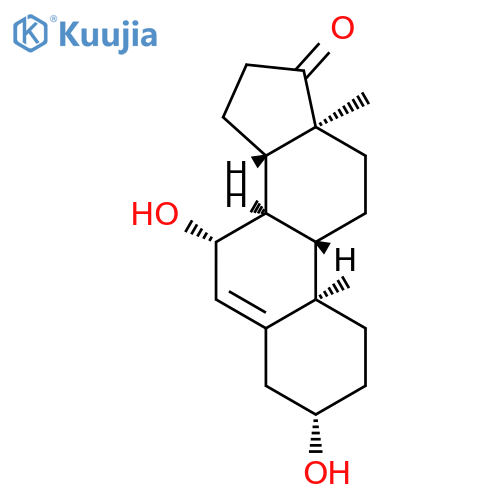

5-Androsten-3beta,7beta-diol-17-one (CAS No. 2487-48-1) is a steroidal compound that has garnered significant attention in the fields of endocrinology and pharmacology due to its unique structural and biological properties. This compound, also known as 5-androstene-3beta,7beta-diol-17-one, belongs to the class of androstane derivatives and is characterized by its 5-androsten backbone with specific hydroxyl and ketone functional groups at the 3beta, 7beta, and 17 positions, respectively.

The molecular structure of 5-Androsten-3beta,7beta-diol-17-one (C19H28O3) is of particular interest due to its potential role in various physiological processes. The compound's hydroxyl groups at the 3beta and 7beta positions contribute to its solubility and reactivity, while the ketone group at the 17 position imparts additional stability and functionality. These features make it a valuable candidate for both academic research and pharmaceutical applications.

In recent years, studies have explored the biological activities of 5-Androsten-3beta,7beta-diol-17-one. One notable area of research is its potential as an anabolic agent. Anabolic steroids are known for their ability to promote muscle growth and enhance physical performance, making them of interest in sports medicine and fitness. However, unlike many synthetic anabolic steroids, 5-Androsten-3beta,7beta-diol-17-one exhibits a more balanced profile with fewer side effects, which could make it a safer alternative for therapeutic use.

Beyond its anabolic properties, 5-Androsten-3beta,7beta-diol-17-one has been investigated for its potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cardiovascular disease, arthritis, and certain types of cancer. Preclinical studies have shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for developing new anti-inflammatory drugs.

The neuroprotective properties of 5-Androsten-3beta,7beta-diol-17-one have also been a focus of recent research. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Studies have indicated that this compound can protect neurons from oxidative stress and promote neurogenesis, potentially offering new avenues for treating these debilitating conditions.

In addition to its therapeutic potential, 5-Androsten-3beta,7beta-diol-17-one strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> strong> p>

In addition to its therapeutic potential, 5-Androsten-3β,7β-diol-17-one (CAS No. 2487-48-1) (CAS No. 2487--48--48--48--48--48--48--48--48--48--48- em>) em>) em>) em>) em>) em>) em>) em>) em>) em>) p>

In addition to its therapeutic potential, (CAS No. 2487- p>

In addition to its therapeutic potential, (CAS No. 2487- p>

In addition to its therapeutic potential, (CAS No. 2487- p>

In addition to its therapeutic potential, (CAS No. 2487- p>

In addition to its therapeutic potential, (CAS No. 2487- p>

In addition to its therapeutic potential, 5-androstene-(3β, 7β)-diol-(17)-one has been studied for its role in hormone regulation. Steroidal compounds like this one can influence various hormonal pathways, including those involving testosterone and estrogen. Research has shown that 5-androstene-(3β, 7β)-diol-(17)-one can modulate these pathways in a way that may be beneficial for conditions such as hypogonadism or menopause-related symptoms. The synthesis and production of 5-androstene-(3β, 7β)-diol-(17)-one have also been areas of active research. Traditional methods often involve complex multi-step processes that can be costly and time-consuming. However, recent advancements in chemical synthesis techniques have led to more efficient and cost-effective methods for producing this compound on a larger scale. These improvements are crucial for making 5-androstene-(3β, 7β)-diol-(17)-one more accessible for both research and clinical applications. Clinical trials involving 5-androstene-(3β, 7β)-diol-(17)-one are still in their early stages but show promising results. Preliminary studies have demonstrated that this compound is well-tolerated by patients with minimal side effects observed. Further clinical trials are needed to fully evaluate its safety and efficacy across different populations and conditions. The future prospects for 5-androstene-(3β, 7β)-diol-(17)-one are exciting. Its unique combination of anabolic, anti-inflammatory, neuroprotective, and hormone-regulating properties makes it a versatile candidate for a wide range of applications in medicine and health sciences. As research continues to advance our understanding of this compound's mechanisms of action and potential benefits, it is likely that we will see more innovative uses for 5-androstene-(3β, 7β)-diol-(17)-one in the coming years.

2487-48-1 (5-Androsten-3beta,7beta-diol-17-one) 関連製品

- 2283-82-1(Dehydro Androsterone)

- 53-43-0(Dehydroepiandrosterone)

- 53-00-9(7-alpha-Hydroxydehydroepiandrosterone)

- 13563-60-5(19-Norpregna-5(10),20-dien-3-one,17-hydroxy-, (17a)-)

- 145-13-1(Pregnenolone)

- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)

- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)

- 2680659-02-1(2-(2,2,2-trifluoroacetamido)-2-3-(trifluoromethyl)phenylacetic acid)

- 172349-10-9(5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)

- 608515-70-4(7-Chloro-5-isoquinolinamine)